molecular formula C22H34BFN2O4 B7954325 tert-Butyl 4-{[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate

tert-Butyl 4-{[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate

Cat. No.: B7954325
M. Wt: 420.3 g/mol
InChI Key: GADXKFBWHFRZPN-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester is synthesized by reacting 2-fluoro-6-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Coupling Reaction: The boronate ester is then coupled with tert-butyl 4-(bromomethyl)piperazine-1-carboxylate using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, forming boronic acids.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The boronate ester can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

    Oxidation: Boronic acids.

    Substitution: Various substituted piperazine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its boronate ester group.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery.

Industry

    Material Science: Applied in the synthesis of advanced materials with specific electronic properties.

    Agriculture: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in drug design for targeting enzymes and receptors that contain active site serine or threonine residues.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

The presence of the 2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group in tert-Butyl 4-{[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate imparts unique reactivity and binding properties, making it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl 4-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-13-11-25(12-14-26)15-16-17(9-8-10-18(16)24)23-29-21(4,5)22(6,7)30-23/h8-10H,11-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADXKFBWHFRZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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